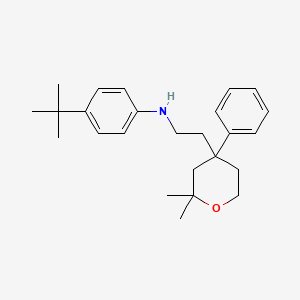
SCO-PEG2-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCO-PEG2-Maleimide: is a polyethylene glycol crosslinker that contains a succinimidyl carbonate group and a maleimide group. The succinimidyl carbonate group allows for the formation of stable amide bonds with primary amines present in proteins or other molecules. The maleimide group can react with thiol groups on cysteine residues of target proteins to achieve covalent conjugation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of SCO-PEG2-Maleimide involves the reaction of a polyethylene glycol derivative with succinimidyl carbonate and maleimide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or acetonitrile, under mild conditions to prevent the degradation of the maleimide group. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization methods .
Analyse Des Réactions Chimiques
Types of Reactions: SCO-PEG2-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups on cysteine residues to form stable thioether bonds.
Addition Reactions: The succinimidyl carbonate group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Thiol Reagents: Cysteine or other thiol-containing molecules.
Amine Reagents: Primary amines such as lysine residues in proteins.
Conditions: Reactions typically occur at neutral pH (6.5-7.5) in aqueous buffers such as phosphate-buffered saline.
Major Products:
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Amide Bonds: Formed from the reaction of the succinimidyl carbonate group with primary amines.
Applications De Recherche Scientifique
Chemistry: SCO-PEG2-Maleimide is used as a crosslinker in various chemical applications, including the synthesis of bioconjugates and the modification of surfaces .
Biology: In biological research, this compound is used to label proteins and peptides, enabling the study of protein-protein interactions and the tracking of biomolecules in cells .
Medicine: In medical research, this compound is used in the development of antibody-drug conjugates, which are targeted therapies for cancer treatment .
Industry: this compound is used in the production of biocompatible materials and drug delivery systems, enhancing the solubility and stability of therapeutic agents .
Mécanisme D'action
SCO-PEG2-Maleimide exerts its effects through the formation of covalent bonds with target molecules. The succinimidyl carbonate group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the covalent attachment of this compound to proteins, peptides, and other biomolecules, facilitating their modification and labeling .
Comparaison Avec Des Composés Similaires
Maleimide-PEG2-Succinimidyl Ester: Similar to SCO-PEG2-Maleimide but with a different reactive group.
Maleimide-PEG4-Succinimidyl Ester: Contains a longer polyethylene glycol spacer, providing greater flexibility.
Maleimide-PEG2-Biotin: Used for biotinylation of proteins and peptides
Uniqueness: this compound is unique due to its combination of succinimidyl carbonate and maleimide groups, allowing for dual reactivity with both primary amines and thiol groups. This dual functionality makes it a versatile crosslinker for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C22H31N3O7 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H31N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h8-9,18H,1-4,6,10-17H2,(H,23,26)(H,24,29) |
Clé InChI |
QIUCIYGBCCFIDM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)



![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)

